ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Description
Ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C19H30N6O4 and its molecular weight is 406.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with a similar structure to “ethyl 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” are known to interact with various receptors in the body. For instance, indole derivatives, which have a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often results in a change in the function of the target protein, which can lead to various biological effects. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, indole derivatives have been found to influence a wide range of pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .
Properties
IUPAC Name |
ethyl 2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O4/c1-5-29-14(26)12-23-8-10-24(11-9-23)18-20-16-15(25(18)7-6-13(2)3)17(27)21-19(28)22(16)4/h13H,5-12H2,1-4H3,(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFBEEBSIFMRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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